

potential off-target effects of STL1267

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Compound of Interest		
Compound Name:	STL1267	
Cat. No.:	B10854985	Get Quote

Technical Support Center: STL1267

This technical support guide is intended for researchers, scientists, and drug development professionals using **STL1267**. It provides answers to frequently asked questions and troubleshooting guidance related to its potential off-target effects, helping to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for STL1267?

A1: **STL1267** is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] It binds directly to the ligand-binding domain of REV-ERB, which induces a conformational change.[3] This change facilitates the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, leading to the transcriptional repression of REV-ERB target genes, most notably BMAL1, a core component of the circadian clock.[2][3][4]

Q2: What is the known selectivity profile of **STL1267**?

A2: **STL1267** has been shown to be highly selective for REV-ERB. It has demonstrated no significant activity against a wide range of other nuclear receptors, including AR, GR, MR, PR, ER α , ER β , TR α , LXR α , RAR α , RXR α , FXR, and VDR.[2][5] In a broader screening panel of 43 targets including GPCRs, ion channels, and transporters, no detectable binding was observed for 41 of them.[5]

Q3: Are there any known off-targets for **STL1267**?

Troubleshooting & Optimization





A3: While highly selective, weak binding has been detected for two proteins: the serotonin transporter (SERT) and the kappa opioid receptor (KOR).[5] The binding affinity for these is significantly lower than for its primary target, REV-ERBα. It is important to consider these potential off-targets when designing experiments, especially at higher concentrations of **STL1267**.

Q4: My cells are showing unexpected toxicity. Is this a known effect of **STL1267**?

A4: **STL1267** has been reported to have a favorable safety profile in vitro, showing no adverse effects on the viability of HepG2 and C2C12 cells at concentrations up to 20 μ M.[1][5] This compares favorably to other REV-ERB agonists like SR9009, which has shown toxicity in some cell lines.[5][6] If you are observing toxicity, consider the following:

- Compound Concentration: Are you using a concentration significantly higher than the reported EC50 (0.13 μM)?[2] High concentrations increase the risk of off-target effects.
- Cell Type: The original toxicity studies were performed in HepG2 and C2C12 cells. Your specific cell line may be more sensitive.
- Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels for your cell line.

Q5: I am not observing the expected repression of BMAL1 gene expression. What could be the issue?

A5: If you are not seeing the expected downstream effects of **STL1267**, such as BMAL1 repression, please verify the following:

- Compound Integrity: Ensure the compound has been stored correctly (-20°C for short-term,
 -80°C for long-term) and has not undergone multiple freeze-thaw cycles.[1]
- Cellular Uptake: STL1267 is known to be cell-permeable. However, incubation times may need to be optimized for your specific cell line and experimental conditions. A 24-hour incubation at 5 μM has been shown to be effective in HepG2 cells.[1]
- REV-ERB Expression: Confirm that your cell line expresses REV-ERB α and/or REV-ERB β at sufficient levels to elicit a response.



 Assay Timing: The transcriptional effects of REV-ERB activation are tied to the circadian clock. The timing of your experiment relative to the cells' circadian phase could influence the magnitude of the observed effect on BMAL1 expression.

Quantitative Data Summary

The following table summarizes the known binding affinities and effective concentrations for **STL1267**.

Target	Metric	Value	Reference
Primary Target			
REV-ERBα	- Ki	0.16 μΜ	[1][2]
REV-ERBα	EC50 (NCoR Recruitment)	0.13 μΜ	[2][4]
Potential Off-Targets			
Kappa Opioid Receptor	Ki	0.72 μΜ	[5]
Serotonin Transporter	Ki	~2 - 4 μM	[5]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for researchers to validate on-target activity and investigate potential off-target effects of **STL1267** in their own experimental systems.

Protocol 1: Validating On-Target REV-ERB Engagement via qPCR

Objective: To confirm that **STL1267** is engaging its target, REV-ERB, and repressing the transcription of its canonical target gene, BMAL1.

Methodology:



- Cell Culture: Plate your cells of interest (e.g., HepG2) at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Prepare a stock solution of **STL1267** in DMSO. Treat cells with a range of **STL1267** concentrations (e.g., $0.1~\mu M$ to $10~\mu M$) and a vehicle control (DMSO) for 24 hours.[1]
- RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a standard commercially available kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for BMAL1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
- Data Analysis: Calculate the relative expression of BMAL1 using the ΔΔCt method. A dosedependent decrease in BMAL1 mRNA levels relative to the vehicle control indicates successful on-target activity.

Protocol 2: General Off-Target Assessment using Cellular Thermal Shift Assay (CETSA)

Objective: To assess whether **STL1267** directly binds to proteins other than REV-ERB in a cellular context. Ligand binding typically increases the thermal stability of a protein.[7]

Methodology:

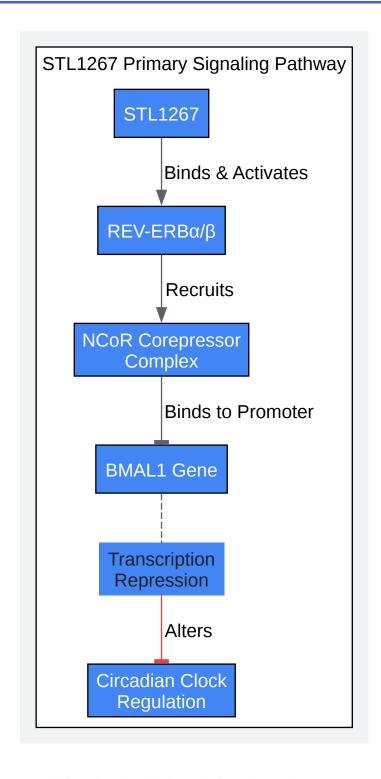
- Cell Treatment: Treat intact cells with STL1267 (e.g., 10 μM) and a vehicle control for 1-2 hours.
- Cell Lysis: Harvest and lyse the cells through methods that do not denature proteins (e.g., freeze-thaw cycles).
- Heat Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.



- Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
- Analysis: Collect the supernatant containing the soluble proteins. Analyze the soluble fraction
 by Western blot for specific candidate off-targets (e.g., kappa opioid receptor if an antibody is
 available) or by mass spectrometry for an unbiased proteome-wide analysis. A shift in the
 melting curve to a higher temperature for a specific protein in the STL1267-treated sample
 suggests direct binding.

Visualizations Signaling Pathway and Experimental Workflow

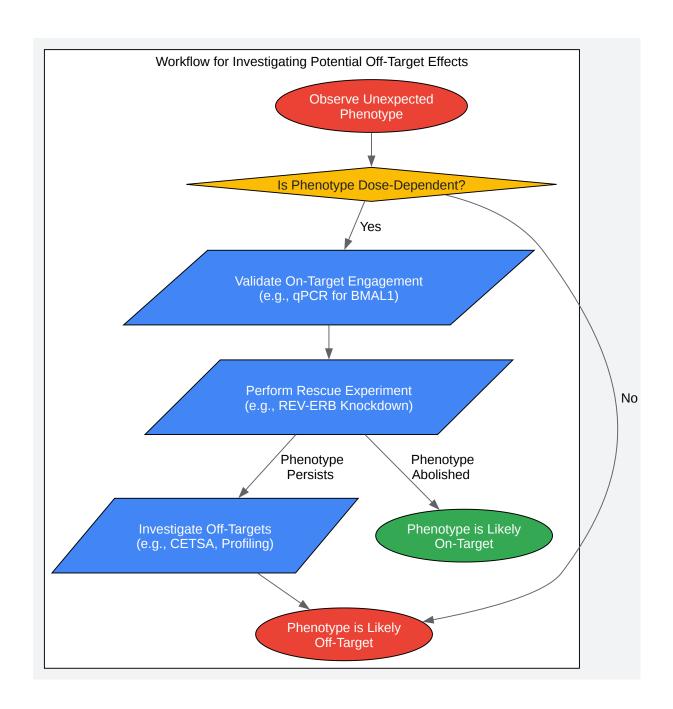




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Caption: Mechanism of action for STL1267 via REV-ERB agonism.





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Caption: Troubleshooting workflow for STL1267 effects.



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